1-Chloro-7-methoxy-3-methylisoquinoline
Overview
Description
1-Chloro-7-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to an isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-7-methoxy-3-methylisoquinoline typically involves the chlorination of 7-methoxy-3-methylisoquinoline. One common method includes the use of phosphoryl chloride (POCl3) as a chlorinating agent. The reaction is carried out by adding 7-methoxy-isoquinoline-N-oxide hydrochloride to phosphoryl chloride and heating the mixture at 90°C for 6 hours . After the reaction, the excess phosphoryl chloride is removed under reduced pressure, and the resulting solid is washed with water and dried.
Industrial production methods for this compound are not widely documented, but they likely involve similar chlorination reactions with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
1-Chloro-7-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include bases, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-7-methoxy-3-methylisoquinoline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 1-Chloro-7-methoxy-3-methylisoquinoline is not well-documented. its effects are likely mediated through interactions with various molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would vary based on the specific application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-Chloro-7-methoxy-3-methylisoquinoline can be compared to other isoquinoline derivatives, such as:
1-Chloro-3-methylisoquinoline: Lacks the methoxy group, which may affect its reactivity and applications.
7-Methoxy-3-methylisoquinoline:
1-Chloro-7-methoxyisoquinoline: Lacks the methyl group, which may alter its physical and chemical properties.
The presence of the chlorine, methoxy, and methyl groups in this compound makes it unique and potentially more versatile in various applications compared to its similar compounds.
Properties
IUPAC Name |
1-chloro-7-methoxy-3-methylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)11(12)13-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXMSPGOLFCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447244 | |
Record name | 1-Chloro-7-methoxy-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40134-05-2 | |
Record name | 1-Chloro-7-methoxy-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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